![molecular formula C9H6F2N2O2 B12874341 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide is a heterocyclic compound that features a benzo[d]oxazole core with a difluoromethyl group at the 2-position and a carboxamide group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide typically involves the formation of the benzo[d]oxazole core followed by the introduction of the difluoromethyl and carboxamide groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzo[d]oxazole core. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The carboxamide group is then introduced through amidation reactions using appropriate amine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present in the molecule.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoromethyl group can enhance the compound’s binding affinity to its targets, while the carboxamide group can influence its solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide
- 2-(Difluoromethyl)benzo[d]oxazole-5-carboxamide
- 2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide is unique due to the specific positioning of the difluoromethyl and carboxamide groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C9H6F2N2O2 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)9-13-5-3-1-2-4(8(12)14)6(5)15-9/h1-3,7H,(H2,12,14) |
Clave InChI |
RJUHGWVWCYAKRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
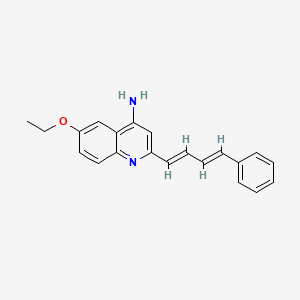

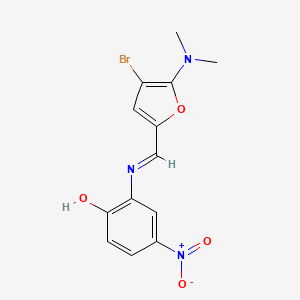

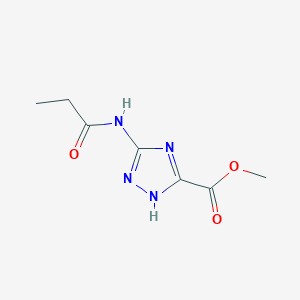
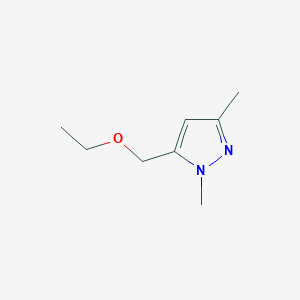

![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

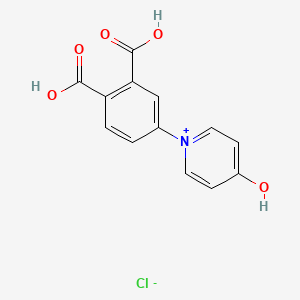

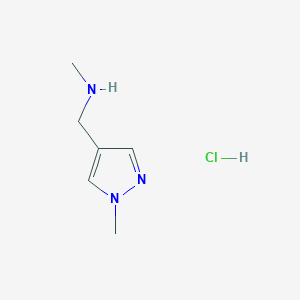
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
